molecular formula C10H8NaO3S+ B147347 Sodium 2-naphthalenesulfonate CAS No. 532-02-5

Sodium 2-naphthalenesulfonate

Cat. No. B147347
CAS RN: 532-02-5
M. Wt: 231.23 g/mol
InChI Key: YWPOLRBWRRKLMW-UHFFFAOYSA-M
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Description

Sodium 2-naphthalenesulfonate is a compound that has been studied for its solubility in various solvents and its potential applications in different chemical processes. The solubility of this compound in sulfuric acid solutions and its application in the preparation of the same compound using a new technique has been explored . Additionally, its solubility in organic solvents and the thermodynamic properties of these solutions have been investigated .

Synthesis Analysis

The synthesis of sodium 2-naphthalenesulfonate can involve the neutralization of 2-naphthalenesulfonic acid monohydrate with sodium sulfate, as described in a study where the suitable mole ratios for the reaction were determined . Another study reported a synthetic approach to a related compound, 2,6-naphthalenedithiol, using sodium 2,6-naphthalenedisulfonate as a reactant, which could provide insights into the synthesis of sodium 2-naphthalenesulfonate derivatives .

Molecular Structure Analysis

The molecular structure of sodium 2-naphthalenesulfonate has been characterized in studies, but specific details on the molecular structure analysis are not provided in the given data. However, the structure of a related compound, sodium 1-naphthylamine-6-sulfonate, has been described, where sodium ions are coordinated by distorted edge-sharing octahedra of water molecules .

Chemical Reactions Analysis

Chemical reactions involving sodium 2-naphthalenesulfonate include its use in the synthesis of unsymmetrical diphosphines, where sodium/naphthalene is used as a reagent for the reductive cleavage of aryl-phosphorus bonds . The associative properties of copolymers containing sodium 2-(acrylamido)-2-methylpropanesulfonate in water have also been studied, which may involve interactions with sodium 2-naphthalenesulfonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 2-naphthalenesulfonate have been extensively studied. Its solubility in sulfuric acid solutions varies with temperature and concentration, and a new technique for its preparation has been developed based on these solubility differences . The solubility in various organic solvents has been measured, and the thermodynamic properties of these solutions have been calculated . The solubility in aqueous sodium hydroxide solutions has been measured, and a new strategy for optimizing the production of 2-naphthol based on solubility differences has been proposed . The solid-liquid equilibrium of sodium 2-naphthalenesulfonate in binary solvent mixtures has been determined, and the dissolution process has been analyzed thermodynamically .

Scientific Research Applications

Solubility and Production Optimization

  • Sodium 2-naphthalenesulfonate (2-SNS) has been studied for its solubility in aqueous sodium hydroxide solutions. The solubility increases with temperature and decreases with higher concentrations of sodium hydroxide. This knowledge is applied to optimize the production of 2-naphthol, offering a strategy to replace the process of blowing naphthalene with a more efficient separation method (Zhao et al., 2017).

Phase Equilibrium Studies

  • Research on the solid-liquid equilibrium (SLE) of sodium 1-naphthalenesulfonate and 2-SNS in water provides crucial data for establishing phase diagrams and understanding the solubility behavior of these compounds in various conditions (Rongrong et al., 2014).

Thermodynamic Modeling in Solvent Mixtures

  • The equilibrium solubility of 2-SNS in different binary solvent mixtures has been measured and modeled, providing insights into its dissolution behavior. This research is significant for understanding the thermodynamics of 2-SNS in various solvent environments (Li et al., 2015).

Solubility in Organic Solvents

  • Studies on the solubility of 2-SNS in organic solvents like ethanol, acetone, and isopropanol, along with thermodynamic calculations, offer valuable data for industrial applications where organic solvents are used (Lu et al., 2017).

Application in Preparing Sodium 2-Naphthalenesulfonate

  • Research on the solubility of 2-naphthalenesulfonic acid monohydrate and 2-SNS in sulfuric acid solution has led to the development of a new technique for preparing 2-SNS, improving the efficiency of production processes (Zhang et al., 2016).

Photometric Chromatography of Anions

  • Sodium naphthalenetrisulfonate, closely related to 2-SNS, has been characterized for its use in anion-exchange chromatography with indirect photometric detection, highlighting its application in analytical chemistry (Maki & Danielson, 1991).

Aromatic Sulfonate Removal from Aqueous Media

  • 2-SNS has been a subject of study in the context of removing aromatic sulfonates from water using aminated polystyrene sorbents. This research is critical for wastewater treatment and environmental remediation (Pan et al., 2008).

Decomposition in Electroplating Solutions

  • The ozonation of 2-SNS combined with UV radiation in electroplating solutions has been explored. This research is significant for understanding how to effectively remove 2-SNS from industrial wastewater (Chen et al., 2005).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;naphthalene-2-sulfonate
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InChI

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1
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InChI Key

YWPOLRBWRRKLMW-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7NaO3S
Source PubChem
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DSSTOX Substance ID

DTXSID4041442
Record name Sodium 2-naphthalenesulfonate
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Molecular Weight

230.22 g/mol
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Physical Description

Light brown hygroscopic powder; [Alfa Aesar MSDS]
Record name 2-Naphthalenesulfonic acid, sodium salt
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Solubility

Soluble in water
Record name Sodium 2-naphthalenesulfonate
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Density

0.4
Record name Sodium 2-naphthalenesulfonate
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Product Name

Sodium 2-naphthalenesulfonate

Color/Form

White to pale yellow

CAS RN

532-02-5
Record name Sodium 2-naphthalenesulfonate
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Record name 2-Naphthalenesulfonic acid, sodium salt (1:1)
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Record name Sodium 2-naphthalenesulfonate
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Record name Sodium naphthalene-2-sulphonate
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Record name SODIUM 2-NAPHTHALENESULFONATE
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Record name Sodium 2-naphthalenesulfonate
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Melting Point

275 °C, Prisms from +2 water, dilute hydrochloric acid. MP: 140 °C. Soluble in water, ethanol; slightly soluble in ether /1-Naphthalenesulfonic acid/
Record name Sodium 2-naphthalenesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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